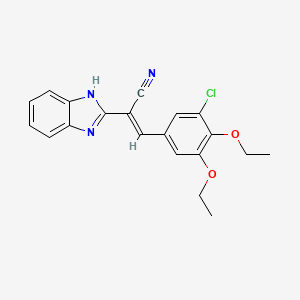![molecular formula C16H22N4O2 B5426532 N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5426532.png)
N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as EIMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EIMU is a urea derivative that possesses a unique molecular structure, making it an attractive compound for researchers to study.
作用機序
The mechanism of action of EIMU involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell shape maintenance. By inhibiting tubulin polymerization, EIMU disrupts the formation of microtubules, leading to the inhibition of cell division and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
EIMU has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, EIMU has been shown to possess anti-inflammatory properties. EIMU has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, EIMU has been shown to possess neuroprotective properties and has been found to improve cognitive function in animal models.
実験室実験の利点と制限
EIMU possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized using a simple and efficient method. Additionally, EIMU exhibits potent anti-cancer activity and possesses various biochemical and physiological effects, making it an attractive compound for researchers to study. However, EIMU also possesses several limitations. It has poor solubility in water, which can make it challenging to use in some experiments. Additionally, EIMU has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on EIMU. One potential area of research is the development of EIMU-based drugs for the treatment of cancer. Additionally, EIMU has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurological diseases. Further research is needed to fully understand the safety and efficacy of EIMU in humans and to explore its potential applications in various fields.
Conclusion:
In conclusion, EIMU is a urea derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. EIMU exhibits potent anti-cancer activity, possesses anti-inflammatory and neuroprotective properties, and has several advantages for lab experiments. However, further research is needed to fully understand the safety and efficacy of EIMU in humans and to explore its potential applications in various fields.
合成法
EIMU can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-isopropyl-N'-methylurea with 4-methylphenylhydrazine and ethyl chloroformate in the presence of a base. The resulting product is then treated with oxalyl chloride and triethylamine to obtain EIMU.
科学的研究の応用
EIMU has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. EIMU has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, EIMU has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
特性
IUPAC Name |
3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-17-16(21)20(11(2)3)10-14-18-15(19-22-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJYDZRFDRYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B5426450.png)
![3-methyl-8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5426458.png)
![4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5426462.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5426466.png)
![4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5426474.png)
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426479.png)
![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426481.png)
![3-{2-[3-(allyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5426487.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5426503.png)
![N-{[(2-iodophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5426525.png)
![1-methyl-7-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-imidazo[1,2-b]pyrazole](/img/structure/B5426531.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5426547.png)

![4-{1-cyano-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5426554.png)